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Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

CAS No.: 84719-33-5

Cat. No.: B3024212 Get Quote

Executive Summary
2,5-Dihydroxypyridine (2,5-DHP) is a critical metabolic intermediate in the degradation of

nicotinic acid and a key metabolite of the pesticide Pyriproxyfen. While chemically named as a

di-ol, structural analysis confirms that in the solid state, the molecule predominantly exists as its

tautomer, 5-hydroxy-2-pyridone (5-H-2-P).[1][2] This distinction is vital for drug development, as

the pyridone scaffold dictates the hydrogen-bonding motifs (supramolecular synthons) that

drive crystal packing, solubility, and enzyme binding affinity.

This guide details the crystallographic parameters, tautomeric equilibrium, and experimental

protocols required to analyze this compound, using data from the parent structure and its well-

characterized 6-substituted analogues to illustrate channel-forming capabilities.[1]

Tautomerism & Molecular Structure
The defining feature of 2,5-DHP is its lactam-lactim tautomerism.[1][2] Understanding this

equilibrium is a prerequisite for accurate structure determination and docking studies.[2]

The Equilibrium
In solution, the equilibrium is solvent-dependent.[1][3] However, in the crystalline phase, the

lactam (pyridone) form is energetically favored due to its ability to form robust intermolecular

hydrogen bonds (N-H···O=C).
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Form A (Lactim): 2,5-Dihydroxypyridine (Aromatic pyridine ring).[1]

Form B (Lactam): 5-Hydroxy-2-pyridone (Non-aromatic amide-like linkage).[1]

Crystallographic Evidence: X-ray diffraction distinguishes these forms by analyzing bond

lengths:

C–N vs. C=N: The pyridone form exhibits a C–N single bond (~1.38 Å) and a C=O double

bond (~1.24 Å), whereas the pyridine form would show C–N aromatic distances (~1.34 Å).

Proton Location: Difference Fourier maps locate the labile proton on the Nitrogen (N1) rather

than the Oxygen (O2).
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Fig 1. Tautomeric equilibrium shifting toward the Pyridone form during crystallization.
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Fig 1.[4][5] Tautomeric equilibrium shifting toward the Pyridone form during crystallization.[1]

Crystallographic Data & Packing Motifs
The crystal structure of 5-hydroxy-2-pyridone and its derivatives reveals a propensity for

forming supramolecular polymers via hydrogen bonding.[1]

3.1 Unit Cell & Space Group
While the parent 2-pyridone crystallizes in the orthorhombic system (

), 5-hydroxy-2-pyridone derivatives often adopt higher symmetry or solvated forms due to the
additional hydroxyl group acting as a secondary hydrogen bond donor.[1]
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Parameter 2-Pyridone (Parent)
6-Chloro-5-
hydroxy-2-pyridone

5-Hydroxy-6-
methyl-2-pyridone

Crystal System Orthorhombic Tetragonal Trigonal

Space Group

Z (Molecules/Cell) 4 16 (Host) 18

Packing Motif Helical Chains Channel Solvates Hexameric Rings

3.2 Hydrogen Bonding Networks (Supramolecular Synthons)
The packing is dominated by two primary interactions:

Primary Interaction (Amide Homosynthon): The

interaction forms widely observed

dimers or

chains.

Secondary Interaction (Hydroxyl Linkage): The 5-OH group acts as a donor to the carbonyl

oxygen of an adjacent chain/dimer, cross-linking the 1D chains into 2D sheets or 3D

networks.

Key Structural Feature: Channel Formation Research by Behrman et al. (see References) on

the 6-chloro and 6-methyl derivatives revealed that 5-hydroxy-2-pyridones can form channel

solvates.[1] The molecules arrange in a helical or cyclic manner, creating voids filled by solvent

molecules (e.g., chloroform, water). This "zeolitic" behavior is significant for potential

applications in trapping small molecules.[2]
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Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.
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Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.[1]

Experimental Protocols
To replicate the crystal growth or analyze the structure, follow these standardized

methodologies.

4.1 Crystallization Workflow
The choice of solvent strongly influences the resulting polymorph and solvate state.
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Solvent Selection:

Polar Protic (MeOH, Water): Favors the pyridone form; often yields hydrates.

Chlorinated Solvents (CHCl3, CH2Cl2): Can induce channel solvates (as seen in 6-chloro

derivatives).[1]

Sublimation: Produces solvent-free high-purity crystals (powder diffraction may be

required if single crystals are too small).[1]

Protocol (Slow Evaporation):

Step 1: Dissolve 50 mg of 2,5-dihydroxypyridine in 5 mL of hot methanol (

).

Step 2: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation

sites.

Step 3: Place in a loosely capped vial inside a vibration-free chamber at room

temperature.

Step 4: Harvest crystals after 48-72 hours. Crystals are typically colorless prisms or plates.

4.2 Structure Solution (XRD)
Data Collection: Collect at low temperature (

) to reduce thermal motion of the hydroxyl protons.

Refinement:

Locate N-H and O-H protons in the difference Fourier map.

Freely refine coordinates if data quality permits; otherwise, use riding models (AFIX 43 for

aromatic CH, AFIX 147 for OH).

Critical Check: Verify the
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bond length. If it refines to

, it confirms the pyridone (keto) form. If

, it suggests the hydroxypyridine (enol) form (rare).

Applications in Drug Development
Understanding the solid-state behavior of 2,5-DHP is directly applicable to pharmaceutical

sciences:

Metabolic Stability: 2,5-DHP is a metabolite of Pyriproxyfen and Nicotinic Acid.[1] Its

accumulation or clearance depends on its solubility, which is dictated by the crystal lattice

energy (high melting point

indicates a stable H-bond network).[1]

Enzyme Binding (NicX): The enzyme 2,5-dihydroxypyridine 5,6-dioxygenase (NicX) binds

the substrate.[1] The crystal structure of the substrate mimics the bioactive conformation

required in the active site.

Bioisosterism: The 2-pyridone scaffold is a classic bioisostere for amides in peptide

mimetics.[1][2] The 5-hydroxyl group provides an additional "handle" for increasing solubility

without significantly altering the steric profile.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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